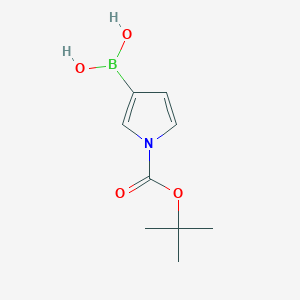

1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid” is a boronic acid derivative used extensively in scientific research as a building block in the synthesis of organic compounds. It undergoes Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts with retention in configurations at two newly generated stereogenic centers .

Synthesis Analysis

“N-Boc-pyrrole” was used in the synthesis of “1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid” by treating with n-BuLi and subsequent reaction with trimethyl borate . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular structure of “1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid” is represented by the empirical formula C9H14BNO4 .Chemical Reactions Analysis

This compound undergoes Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts with retention in configurations at two newly generated stereogenic centers . It also undergoes cyclopropanation with methyl phenyldiazoacetate to form both monocyclopropane and dicyclopropane .Wissenschaftliche Forschungsanwendungen

Synthesis of Marine Natural Products

This compound is used as a starting material for the synthesis of marine natural product pentabromopseudilin . Marine natural products are a rich source of novel chemical structures with potential therapeutic properties.

Preparation of Novel Macrocycles

It is used to prepare 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde), a key intermediate for the synthesis of thiophene-based novel macrocycles . Macrocycles are large ring-shaped molecules that have applications in drug discovery and materials science.

Synthesis of Enzymatic Inhibitors

The compound is used in the preparation of several enzymatic inhibitors . Enzymatic inhibitors are substances that bind to enzymes and decrease their activity. They have wide applications in medicine and biochemistry.

Synthesis of Receptor Ligands

It is used in the preparation of receptor ligands . Ligands are substances that can bind to receptors to form a complex, which can trigger a response within a cell or an organism.

Synthesis of Diacylglycerol Acyltransferase-1 Inhibitors

The compound is used in the synthesis of oxazolecarboxamides as diacylglycerol acyltransferase-1 inhibitors for the treatment of obesity and diabetes . Diacylglycerol acyltransferase-1 is an enzyme that plays a crucial role in the synthesis of triglycerides.

Protection of Functionalized Heteroarenes

Functionalized heteroarenes with protected N-functionality are ubiquitous in alkaloid natural products, pharmaceuticals, materials, and related compounds . The tert-butoxycarbonyl (Boc) group is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, pyrroles, and related structures .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic Acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 1-(tert-Butoxycarbonyl)pyrrole-3-boronic Acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The action of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic Acid is influenced by the reaction conditions. The compound is relatively stable and can be readily prepared, making it suitable for a variety of environments . .

Eigenschaften

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4/c1-9(2,3)15-8(12)11-5-4-7(6-11)10(13)14/h4-6,13-14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFQDOHHXGSMFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=C1)C(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593914 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832697-40-2 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)

![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)

![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)